N-Decyl-4-methoxyaniline
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Overview
Description
N-Decyl-4-methoxyaniline is a chemical compound with the molecular formula C17H29NO and a molecular weight of 263.42 g/mol . . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Decyl-4-methoxyaniline can be achieved through several methods. One common approach involves the reduction of nitroarenes, which can be carried out using various reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon . Another method involves the direct nucleophilic substitution of haloarenes at high temperatures . Additionally, modern transition-metal-catalyzed processes have been developed to improve the efficiency and selectivity of the synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Decyl-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of this compound can yield amines or other reduced products.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines .
Scientific Research Applications
N-Decyl-4-methoxyaniline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Decyl-4-methoxyaniline involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyaniline: A simpler analog with similar chemical properties but lacking the decyl group.
N-Decylaniline: Similar structure but without the methoxy group.
N-Decyl-4-nitroaniline: Contains a nitro group instead of a methoxy group, leading to different chemical reactivity.
Uniqueness
N-Decyl-4-methoxyaniline is unique due to the presence of both the decyl and methoxy groups, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals .
Properties
CAS No. |
733-40-4 |
---|---|
Molecular Formula |
C17H29NO |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
N-decyl-4-methoxyaniline |
InChI |
InChI=1S/C17H29NO/c1-3-4-5-6-7-8-9-10-15-18-16-11-13-17(19-2)14-12-16/h11-14,18H,3-10,15H2,1-2H3 |
InChI Key |
JJBKULCJBJQXRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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